Synthesis and Purification of 3-(2-aminoethyl)-1-methylindole Hydrochloride
Synthesis and Purification of 3-(2-aminoethyl)-1-methylindole Hydrochloride
Technical Guide for Research & Development
Part 1: Executive Summary & Strategic Analysis
Molecule Identification & Scope
The target molecule, 3-(2-aminoethyl)-1-methylindole (commonly referred to as 1-Methyltryptamine or 1-MT ), is a structural isomer of N-methyltryptamine (NMT). It is critical to distinguish between these two:
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1-Methyltryptamine (Target): Methyl group attached to the indole nitrogen (N1) .
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N-Methyltryptamine (Impurity/Isomer): Methyl group attached to the side-chain amine .
This guide details the synthesis of the 1-methyl isomer. While the user request specifies "2HCl" (dihydrochloride), the indole nitrogen is extremely weakly basic (pKa ≈ -2.4). Protonation at the indole nitrogen disrupts aromaticity and promotes polymerization. Consequently, the monohydrochloride is the thermodynamically stable, pharmacologically relevant, and crystallizable form. This protocol is designed to isolate the high-purity monohydrochloride, while noting the conditions that would theoretically yield the dihydrochloride species in situ.
Retrosynthetic Analysis
To ensure regioselectivity for the N1-methyl position, we cannot simply methylate tryptamine, as this favors the more nucleophilic side-chain amine. Instead, we must establish the N1-methyl bond before constructing the ethylamine side chain.
Selected Route: The Modified Speeter-Anthony Synthesis
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N-Methylation: Indole
1-Methylindole. -
Acylation: 1-Methylindole
1-Methyl-3-indoleglyoxalyl chloride. -
Amidation: Glyoxalyl chloride
1-Methyl-3-indoleglyoxalamide. -
Reduction: Glyoxalamide
1-Methyltryptamine. -
Salt Formation: Isolation as Hydrochloride.[1]
Figure 1: Retrosynthetic tree illustrating the disconnection strategy to ensure N1-regioselectivity.
Part 2: Detailed Experimental Protocol
Reagents & Stoichiometry Table
Basis: 100 mmol Indole scale
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Step 1: Methylation | ||||
| Indole | 117.15 | 1.0 | 11.72 g | Starting Material |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 4.80 g | Base (Deprotonation) |
| Methyl Iodide (MeI) | 141.94 | 1.2 | 17.03 g | Methylating Agent |
| DMF (Anhydrous) | - | Solvent | 100 mL | Solvent |
| Step 2 & 3: Speeter-Anthony | ||||
| Oxalyl Chloride | 126.93 | 1.2 | 15.23 g | Acylating Agent |
| Ammonia (NH3) | 17.03 | Excess | Gas/Soln | Amidation |
| Step 4: Reduction | ||||
| LiAlH4 (LAH) | 37.95 | 4.0 | 15.18 g | Reducing Agent |
| THF (Anhydrous) | - | Solvent | 300 mL | Solvent |
Step-by-Step Methodology
Step 1: Synthesis of 1-Methylindole
Causality: Direct alkylation of indole requires a strong base to deprotonate the N-H (pKa ~17). NaH is chosen over KOH/DMSO to minimize water content and side reactions.
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.
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Deprotonation: Add NaH (4.80 g, 60% dispersion) to the flask. Wash twice with dry hexanes to remove mineral oil if high purity is required (optional but recommended). Suspend washed NaH in 50 mL anhydrous DMF. Cool to 0°C.
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Addition: Dissolve Indole (11.72 g) in 50 mL DMF. Add dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve. Stir for 30 minutes at 0°C until evolution ceases (formation of sodium indolide).
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Methylation: Add Methyl Iodide (17.03 g) dropwise over 20 minutes. The solution will likely turn pale yellow/orange.
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Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane).
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Workup: Quench carefully with water (200 mL). Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF. Dry over MgSO4, filter, and concentrate.
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Purification: Distillation (bp ~133°C @ 26 mmHg) or flash chromatography (Silica, 5% EtOAc/Hexane).
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Yield Expectation: 90-95% (Pale yellow oil).
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Step 2 & 3: Formation of 1-Methyl-3-indoleglyoxalamide
Causality: Oxalyl chloride is extremely electrophilic and substitutes at the electron-rich C3 position of the indole ring. Immediate treatment with ammonia locks this intermediate as the stable primary amide.
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Acylation: Dissolve 1-Methylindole (13.1 g, 100 mmol theoretical) in 150 mL anhydrous Diethyl Ether (Et2O) in a dry 500 mL RBF. Cool to 0°C.
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Addition: Add Oxalyl Chloride (15.23 g) dropwise. A bright yellow/orange precipitate (glyoxalyl chloride intermediate) will form immediately. Stir at 0°C for 1 hour.
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Amidation:
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Method A (Gas): Bubble anhydrous NH3 gas through the suspension for 15 minutes.
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Method B (Solution): Add 50 mL of saturated methanolic ammonia or 30% aqueous ammonium hydroxide (vigorous stirring required).
-
-
Workup: The color typically shifts to pale yellow/white. Filter the solid precipitate.[1][2][3] Wash with cold Et2O and water (to remove NH4Cl).
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Drying: Dry the solid in a vacuum oven at 60°C.
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Intermediate: 1-Methyl-3-indoleglyoxalamide. High melting point solid (>200°C).[4]
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Step 4: Reduction to 1-Methyltryptamine
Causality: The glyoxalamide contains two carbonyls. LiAlH4 is required to fully reduce both to methylene groups (-CH2-).
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Setup: Flame-dry a 1L 3-neck RBF with reflux condenser and N2 line. Charge with LiAlH4 (15.18 g) and 300 mL anhydrous THF. Cool to 0°C.
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Addition: Add the dried Glyoxalamide solid (from Step 3) in portions (via solid addition funnel or as a slurry in THF) carefully. Exothermic.
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Reflux: Heat to gentle reflux for 12–24 hours. The mixture will turn grey/grey-green.
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Quench (Fieser Method): Cool to 0°C. Carefully add:
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15 mL Water[5]
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15 mL 15% NaOH
-
45 mL Water
-
-
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.[3] Wash the filter cake with THF.
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Concentration: Evaporate the filtrate to yield the crude free base oil.
Part 3: Purification & Salt Formation
Purification of Free Base
Before salt formation, the free base must be purified to remove unreacted intermediates.
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Distillation: High vacuum distillation (bp ~150-155°C at 1 mmHg).
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Chromatography: Silica gel, eluent CHCl3:MeOH:NH4OH (90:9:1).
Crystallization of the Hydrochloride Salt
To achieve the "2HCl" specification requested (or the stable mono-HCl), the following procedure ensures maximum purity.
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Dissolution: Dissolve the purified free base (1.0 eq) in a minimum amount of anhydrous Ethanol (EtOH) or Methanol (MeOH).
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Acidification:
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For Mono-HCl (Recommended): Add 1.1 equivalents of 1.25M HCl in Ethanol.
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For "2HCl" (High Acid): Bubble dry HCl gas into the solution until saturation. Note: The product may become hygroscopic or unstable if excess HCl is trapped in the lattice.
-
-
Precipitation: Slowly add anhydrous Diethyl Ether (Et2O) until turbidity persists. Cool to -20°C overnight.
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Filtration: Collect the white crystalline solid under nitrogen (to prevent moisture absorption if highly acidic).
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Recrystallization: Recrystallize from MeOH/Acetone if color persists.
Analytical Validation
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Appearance: White to off-white crystalline solid.
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Melting Point (HCl salt): 196–198°C (Lit. range for pure HCl salt).
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1H NMR (400 MHz, D2O):
- 7.70 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.25 (m, 2H, Ar-H).
- 7.15 (s, 1H, Indole-C2-H).
- 3.75 (s, 3H, N-CH3 ). Diagnostic peak for 1-methyl isomer.
- 3.30 (t, 2H, CH2-N).
- 3.10 (t, 2H, Ar-CH2).
Part 4: Workflow Visualization
Figure 2: End-to-end process flow for the synthesis of 1-Methyltryptamine HCl.
Part 5: References
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Speeter, M. E., & Anthony, W. C. (1954).[6] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[7] Journal of the American Chemical Society, 76(23), 6208–6210. Link
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Cozzi, N. V., & Daley, P. F. (2020).[8] Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials.[8] Drug Testing and Analysis, 13(1), 166-174. (Demonstrates modern adaptation of Speeter-Anthony reduction). Link
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PubChem Compound Summary. (2023). 1-Methyltryptamine. National Center for Biotechnology Information. Link
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Organic Syntheses. (1946). 1-Methylindole. Org.[9] Synth. 26, 50. (Standard protocol for Step 1). Link
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. US2920080A - Process of preparing tryptamine - Google Patents [patents.google.com]
- 3. designer-drug.com [designer-drug.com]
- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 7. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Indole synthesis [organic-chemistry.org]
